molecular formula C17H16BrNO3 B11246238 N-(4-bromo-3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(4-bromo-3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11246238
M. Wt: 362.2 g/mol
InChI Key: YNALDEXGDIROPC-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated phenyl group and a benzodioxepine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps. One common method starts with the bromination of 3-methylphenyl compounds, followed by the formation of the benzodioxepine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-bromo-3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide include:

Uniqueness

What sets this compound apart is its unique benzodioxepine ring system, which imparts specific chemical and biological properties. This structural feature can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16BrNO3

Molecular Weight

362.2 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C17H16BrNO3/c1-11-9-13(4-5-14(11)18)19-17(20)12-3-6-15-16(10-12)22-8-2-7-21-15/h3-6,9-10H,2,7-8H2,1H3,(H,19,20)

InChI Key

YNALDEXGDIROPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCCO3)Br

Origin of Product

United States

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